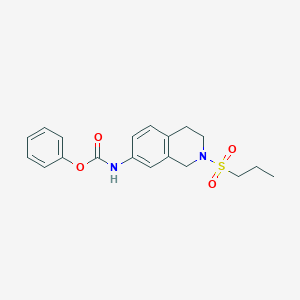

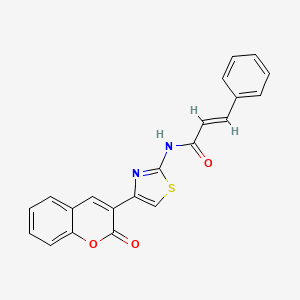

Phenyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamates, such as the one you’re asking about, are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be various organic groups . In your compound, the carbamate group is attached to a phenyl ring and a tetrahydroisoquinoline ring, which is a common structure in many alkaloids and pharmaceuticals.

Synthesis Analysis

Carbamates can be synthesized through several methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of amines with organic carbonates . The specific synthesis route for your compound would depend on the starting materials and the desired route of synthesis .Chemical Reactions Analysis

Carbamates can undergo several types of reactions. They can react with amines to form ureas, or with water to form carbon dioxide and an amine . The specific reactions that your compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Some general properties of carbamates include moderate polarity, the ability to form hydrogen bonds, and stability under normal conditions .Applications De Recherche Scientifique

Electron Transport Materials

A series of electron transport materials have been synthesized, characterized, and found to exhibit high triplet energy for use in phosphorescent organic light emitting diodes (PhOLEDs). These materials, including sulfone-based compounds, demonstrated high performance in blue PhOLEDs, highlighting their potential as efficient electron transport materials in developing highly efficient phosphorescent OLEDs (Jeon, Earmme, & Jenekhe, 2014).

Molecular Interactions and Inhibitory Potency

Molecular modeling studies have shown that sulfonamide and sulfone compounds, including variations of tetrahydroisoquinolines, interact differently with enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds' structural differences influence their inhibitory potency and lipophilicity, affecting their potential to cross the blood-brain barrier (Grunewald et al., 2006).

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a sulfonamide compound, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research underlines the potential of sulfonamide derivatives in treating diseases caused by microorganisms, demonstrating significant effects when combined with other antibiotics against resistant strains (Oliveira et al., 2015).

Antibacterial and Antifungal Activities

Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds, particularly against Candida strains, Aspergillus niger, and certain bacteria, show promise for medical applications due to their significant bioactivity (Kumar & Vijayakumar, 2017).

Organic Synthesis and Catalysis

In organic chemistry, the catalytic properties of compounds containing sulfonamide groups have been explored for the synthesis of complex molecules. For instance, rhodium-catalyzed synthesis methods have been developed to create highly functionalized dihydroisoquinolines, showcasing the versatility of sulfonamide derivatives in facilitating intricate chemical transformations (He et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

phenyl N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-12-26(23,24)21-11-10-15-8-9-17(13-16(15)14-21)20-19(22)25-18-6-4-3-5-7-18/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYHNIHENBEZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)

![2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2603280.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)

![2-[(4-Fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2603283.png)

![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)

![Methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2603285.png)

![3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603292.png)

![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)